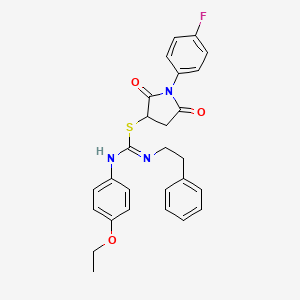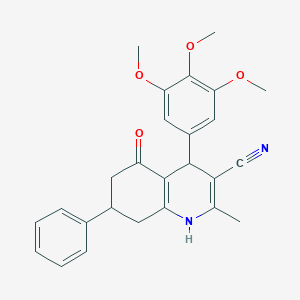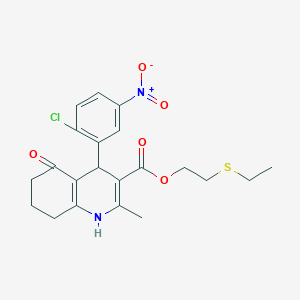![molecular formula C18H14F3N3O B4983103 2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as TQ and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TQ has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, TQ has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. TQ has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, TQ has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of TQ is not fully understood, but it has been suggested that TQ exerts its effects by modulating various signaling pathways. TQ has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. TQ has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
TQ has been found to have a range of biochemical and physiological effects. TQ has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. TQ has also been found to inhibit cell proliferation by inhibiting the activity of cyclin-dependent kinases. In addition, TQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. TQ has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TQ in lab experiments is that it has been found to be relatively non-toxic to normal cells. TQ has also been shown to have good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of using TQ in lab experiments is that it is relatively unstable and can degrade quickly under certain conditions.
Zukünftige Richtungen
There are several future directions for research on TQ. One area of research is to investigate the potential of TQ as a therapeutic agent for cancer. Another area of research is to investigate the neuroprotective effects of TQ and its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to understand the mechanism of action of TQ and to identify potential targets for drug development.
Conclusion:
In conclusion, TQ is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of TQ involves the reaction of 3-(trifluoromethyl)aniline and 2,3-dimethylquinoxaline-6-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). TQ has been extensively studied for its potential applications in cancer research, neuroprotection, and inflammation. TQ has been found to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and reducing oxidative stress and inflammation in the brain. TQ has several advantages for lab experiments, including its relatively non-toxic nature and good bioavailability. However, TQ is relatively unstable and can degrade quickly under certain conditions. There are several future directions for research on TQ, including investigating its potential as a therapeutic agent for cancer and neurodegenerative diseases, understanding its mechanism of action, and identifying potential targets for drug development.
Synthesemethoden
The synthesis of TQ involves the reaction of 3-(trifluoromethyl)aniline and 2,3-dimethylquinoxaline-6-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This method has been reported to yield TQ in good yields and high purity.
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c1-10-11(2)23-16-8-12(6-7-15(16)22-10)17(25)24-14-5-3-4-13(9-14)18(19,20)21/h3-9H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJQWVYDRKJXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4983040.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4983050.png)
![allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4983061.png)

![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)